Shikonin propionate
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Overview
Description
Shikonin propionate is a derivative of shikonin, a naturally occurring naphthoquinone compound extracted from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon . Shikonin and its derivatives have been widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of shikonin propionate typically involves the esterification of shikonin with propionic acid. This reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The reaction can be represented as follows:
Shikonin+Propionic Acid→Shikonin Propionate+Water
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of shikonin from plant roots, followed by chemical synthesis. Techniques such as chromatography and ultrasound-assisted extraction are employed to isolate shikonin efficiently . The esterification process is then scaled up using industrial reactors to produce this compound in bulk .
Chemical Reactions Analysis
Types of Reactions: Shikonin propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
Shikonin propionate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the production of dyes, cosmetics, and pharmaceuticals.
Mechanism of Action
Shikonin propionate exerts its effects through various molecular mechanisms. It targets multiple pathways, including:
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells, leading to apoptosis.
Inhibition of Glycolysis: Targets tumor-specific pyruvate kinase-M2 (PKM2), inhibiting cancer cell metabolism.
Immunogenic Cell Death: Stimulates immune responses against cancer cells.
Comparison with Similar Compounds
Shikonin propionate is compared with other similar compounds, such as:
Shikonin: The parent compound with similar pharmacological properties.
Alkannin: An enantiomer of shikonin with comparable biological activities.
Deoxyshikonin: A derivative with distinct stability and bioactivity profiles.
This compound stands out due to its unique esterified structure, which may enhance its pharmacokinetic properties and therapeutic potential .
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQFLWCDFTEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-99-1 |
Source
|
Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-(4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084272991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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